molecular formula C18H12N4O2 B275472 N'-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide

N'-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide

Numéro de catalogue B275472
Poids moléculaire: 316.3 g/mol
Clé InChI: DNTGSJJZXMRFAS-CIAFOILYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide, commonly known as CFI-400945, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent inhibitor of checkpoint kinase 1 (CHK1), an enzyme that plays a crucial role in the DNA damage response pathway. CHK1 is involved in the repair of damaged DNA, and its inhibition can lead to the accumulation of DNA damage and ultimately cell death. CFI-400945 has shown promising results in preclinical studies and is currently in clinical trials for the treatment of various types of cancer.

Mécanisme D'action

CFI-400945 exerts its anti-tumor activity by inhibiting N'-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide, which is involved in the DNA damage response pathway. N'-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide is activated in response to DNA damage and helps to repair the damage by halting the cell cycle and allowing time for DNA repair to occur. Inhibition of N'-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide by CFI-400945 leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and physiological effects:
CFI-400945 has been shown to have a favorable pharmacokinetic profile and is well-tolerated in preclinical studies. It has also been shown to cross the blood-brain barrier, which makes it a potential candidate for the treatment of brain tumors. CFI-400945 has been shown to have a synergistic effect with other anti-cancer agents, which makes it a potential candidate for combination therapy.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of CFI-400945 is its potent anti-tumor activity as a single agent. This makes it a potential candidate for the treatment of chemotherapy-resistant tumors. However, one of the limitations of CFI-400945 is its narrow therapeutic window, which means that it can be toxic at higher doses. This makes it important to carefully monitor the dose and schedule of administration in clinical trials.

Orientations Futures

There are several potential future directions for the development of CFI-400945. One direction is the combination of CFI-400945 with other anti-cancer agents to enhance its efficacy. Another direction is the development of biomarkers that can predict response to CFI-400945, which can help to identify patients who are most likely to benefit from the treatment. Additionally, the development of more potent and selective N'-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide inhibitors may lead to the development of more effective anti-cancer therapies.

Méthodes De Synthèse

CFI-400945 can be synthesized using a two-step process. The first step involves the condensation of 2-cyanophenylboronic acid and 2-furaldehyde in the presence of a base to form the intermediate compound, 5-(2-cyanophenyl)-2-furylmethanol. The second step involves the reaction of the intermediate compound with isonicotinohydrazide in the presence of a catalyst to form the final product, CFI-400945.

Applications De Recherche Scientifique

CFI-400945 has been extensively studied in preclinical models of cancer. It has been shown to enhance the efficacy of chemotherapy and radiation therapy by sensitizing cancer cells to DNA damage. It has also been shown to have potent anti-tumor activity as a single agent in various types of cancer, including ovarian, breast, and lung cancer.

Propriétés

Nom du produit

N'-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide

Formule moléculaire

C18H12N4O2

Poids moléculaire

316.3 g/mol

Nom IUPAC

N-[(E)-[5-(2-cyanophenyl)furan-2-yl]methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C18H12N4O2/c19-11-14-3-1-2-4-16(14)17-6-5-15(24-17)12-21-22-18(23)13-7-9-20-10-8-13/h1-10,12H,(H,22,23)/b21-12+

Clé InChI

DNTGSJJZXMRFAS-CIAFOILYSA-N

SMILES isomérique

C1=CC=C(C(=C1)C#N)C2=CC=C(O2)/C=N/NC(=O)C3=CC=NC=C3

SMILES

C1=CC=C(C(=C1)C#N)C2=CC=C(O2)C=NNC(=O)C3=CC=NC=C3

SMILES canonique

C1=CC=C(C(=C1)C#N)C2=CC=C(O2)C=NNC(=O)C3=CC=NC=C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.